molecular formula C26H25N3O4S2 B2901471 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-34-9

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

カタログ番号: B2901471
CAS番号: 683261-34-9
分子量: 507.62
InChIキー: JKZMMPKDKAPQJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzothiazole core substituted at the 2-position with a 3-hydroxyphenyl group and a sulfonamide-linked 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide moiety. The hydroxyl group at the 3-position of the phenyl ring and the 3-methylpiperidinyl sulfonyl substituent are critical for its stereoelectronic profile and solubility .

特性

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-5-4-14-29(16-17)35(32,33)20-11-8-18(9-12-20)25(31)27-19-10-13-21(23(30)15-19)26-28-22-6-2-3-7-24(22)34-26/h2-3,6-13,15,17,30H,4-5,14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZMMPKDKAPQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features several significant structural components:

  • Benzothiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Hydroxyphenyl group : This functional group is often associated with antioxidant activity.
  • Sulfonamide linkage : Sulfonamides are known to exhibit various pharmacological effects, including antibacterial and anti-inflammatory properties.

2.1 Synthesis

The synthesis typically involves the coupling of substituted benzothiazoles with hydroxyphenyl and piperidine derivatives under specific reaction conditions. The synthetic route includes:

  • Formation of the benzothiazole core through cyclization.
  • Electrophilic substitution to introduce the hydroxyphenyl group.
  • Sulfonamide formation via reaction with piperidine derivatives.

The compound's solubility, stability, and reactivity are critical for its biological activity. Studies indicate that variations in solvent polarity can influence the excited state intramolecular proton transfer (ESIPT) reactions, which are essential for its activity.

3.1 Anticancer Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo models .

3.2 Neuroprotective Effects

The compound's potential as an acetylcholinesterase (AChE) inhibitor positions it as a candidate for treating Alzheimer's disease. In vitro assays have shown that related compounds can significantly inhibit AChE activity, suggesting a mechanism for enhancing cognitive function by increasing acetylcholine levels in the brain .

The mechanism of action involves multiple pathways:

  • Enzyme Inhibition : The compound binds to active sites of enzymes such as AChE, thereby inhibiting their activity and altering biochemical pathways related to neurotransmission and cell growth.
  • Gene Expression Modulation : It may influence gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

5.1 In Vitro Studies

A study on a series of benzothiazole derivatives demonstrated that certain modifications enhanced their AChE inhibitory activity significantly (IC50 values as low as 2.7 µM). This highlights the importance of structural optimization in developing effective neuroprotective agents .

5.2 Animal Models

In vivo studies using murine models have shown that compounds similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can reduce tumor size significantly compared to control groups, indicating strong anticancer potential .

6.

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a promising compound with diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing research into its mechanisms and potential therapeutic applications continues to reveal its significance in medicinal chemistry.

Tables

PropertyValue
Molecular FormulaC22H22N2O4S
SolubilityVariable based on solvent
IC50 (AChE Inhibition)~2.7 µM

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Linkages

Compound A : N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide ()

  • Key Differences :
    • Replaces the 3-hydroxyphenyl group with a 3-ethyl-6-methylbenzothiazole substituent.
    • The piperidine sulfonyl group is substituted at the 4-methyl position (vs. 3-methyl in the target compound).
  • Impact: The ethyl and methyl groups on the benzothiazole may enhance lipophilicity (logP) compared to the hydroxylated phenyl group in the target compound.

Compound B : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds [7–9])

  • Key Differences :
    • Replaces the benzothiazole core with a 1,2,4-triazole ring.
    • Contains a 2,4-difluorophenyl group instead of the 3-hydroxyphenyl substituent.
  • Impact :
    • The triazole-thione tautomerism (evidenced by IR spectra at 1247–1255 cm⁻¹ for C=S and absence of S-H bands) suggests distinct hydrogen-bonding capabilities compared to the stable benzothiazole-hydroxyphenyl system in the target compound.
    • Fluorine substituents may improve metabolic stability but reduce solubility compared to the hydroxyl group .

Sulfonamide-Benzamide Hybrids

Compound C : N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (, A0071016)

  • Key Differences :
    • Incorporates a pyrazol-thiophene-triazole scaffold instead of benzothiazole.
    • Uses a phenylethyl group and a thiophene moiety, diverging from the target’s piperidinyl sulfonyl and hydroxylated phenyl groups.
  • Impact :
    • The thiophene and pyrazole units may confer π-stacking interactions absent in the target compound.
    • The absence of a sulfonamide-linked piperidine likely reduces basicity and alters pharmacokinetics .

Physicochemical and Spectral Comparisons

Table 1: Key Spectral and Structural Data

Property Target Compound Compound A () Compound B ()
Core Heterocycle Benzothiazole Benzothiazole 1,2,4-Triazole
Sulfonamide Substituent 3-Methylpiperidinyl 4-Methylpiperidinyl 4-X-Phenylsulfonyl (X = H, Cl, Br)
Key IR Bands C=O (benzamide): ~1680 cm⁻¹ C=O (benzamide): ~1680 cm⁻¹ C=S: 1247–1255 cm⁻¹
Tautomerism Absent Absent Thione-thiol equilibrium
Hydrogen Bonding Hydroxyl (3-position) Ethyl/methyl substituents NH (3278–3414 cm⁻¹)

Research Findings and Implications

  • Stability and Reactivity : The target compound’s benzothiazole-hydroxyphenyl system avoids tautomeric equilibria seen in triazole-thiones (e.g., Compound B), enhancing stability for in vivo applications .
  • Solubility : The 3-hydroxyphenyl group likely improves aqueous solubility over fluorinated or alkylated analogues (e.g., Compound A and B), critical for bioavailability.
  • Stereoelectronic Effects : The 3-methylpiperidinyl sulfonyl group may offer a better balance of steric bulk and electron-withdrawing capacity compared to 4-methylpiperidinyl (Compound A) or phenylsulfonyl (Compound B) groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。